molecular formula C10H13NO B3017540 [2-(Prop-2-en-1-yloxy)phenyl]methanamine CAS No. 161562-67-0

[2-(Prop-2-en-1-yloxy)phenyl]methanamine

Cat. No.: B3017540
CAS No.: 161562-67-0
M. Wt: 163.22
InChI Key: UUXQXOZZWXRSTG-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of [2-(Prop-2-en-1-yloxy)phenyl]methanamine exhibit promising anticancer properties. For instance, compounds related to this structure have been shown to inhibit the proliferation of cancer cells in vitro. A notable study demonstrated that these derivatives could induce apoptosis in breast cancer cell lines, suggesting their potential as therapeutic agents against malignancies .

Antifungal Properties
The compound has also been investigated for its antifungal activity. Research indicates that it can effectively inhibit the growth of various fungal strains, including those responsible for opportunistic infections. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death .

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. The compound's reactivity allows for the formation of diverse functional groups, making it a versatile building block in synthetic organic chemistry .

Catalysis
In recent advancements, this compound has been employed in catalytic systems for synthesizing other organic compounds. For example, it has been used in combination with metal catalysts to facilitate the formation of carbon-carbon bonds, enhancing reaction efficiency and selectivity .

Materials Science

Fluorescent Materials
The unique structural features of this compound make it suitable for developing fluorescent materials. Its derivatives have been synthesized as fluorescent probes for biological imaging and sensing applications. These materials demonstrate high stability and sensitivity, making them useful in detecting specific biomolecules or environmental pollutants .

Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or improved mechanical strength. Its ability to participate in cross-linking reactions allows for the design of advanced materials with tailored characteristics for applications in coatings, adhesives, and composites .

Case Studies

ApplicationStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in breast cancer cell lines
Antifungal Properties Inhibits growth of fungal strains
Organic Synthesis Used as an intermediate for diverse functional group synthesis
Fluorescent Materials Developed fluorescent probes for biological imaging
Polymer Chemistry Enhances thermal stability in polymer matrices

Biological Activity

[2-(Prop-2-en-1-yloxy)phenyl]methanamine, also known as a phenylmethanamine derivative, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H15_{15}NO
  • Molecular Weight : 205.25 g/mol

This compound features a phenolic moiety linked to a prop-2-en-1-yloxy group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through its ability to inhibit key protein-protein interactions (PPIs) involved in tumor progression.

The compound has been shown to disrupt the interaction between ELF3 and MED23, which is crucial for the expression of HER2 in various cancers, particularly gastric cancer. The inhibition of this PPI leads to:

  • Reduced HER2 Levels : Studies indicate that treatment with this compound significantly downregulates HER2 mRNA and protein levels.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through activation of pro-apoptotic markers such as cleaved PARP and caspase 3 .

In Vitro and In Vivo Studies

Table 1 summarizes the findings from in vitro and in vivo studies assessing the anticancer efficacy of this compound.

Study TypeModelConcentrationEffect Observed
In VitroNCI-N87 (gastric cancer cell line)10 µMSignificant reduction in cell viability (up to 100% inhibition)
In VivoNCI-N87 xenograft mouse model4 mg/kgTumor size reduction and enhanced survival rates

These results suggest that this compound could serve as a promising therapeutic agent for HER2-positive gastric cancers, particularly in cases resistant to existing therapies like trastuzumab .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Antibacterial Efficacy

Table 2 presents the antimicrobial activity results against selected bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli75 µg/mLModerate
Staphylococcus aureus100 µg/mLGood
Klebsiella pneumoniae75 µg/mLGood

The compound exhibited notable antibacterial effects, particularly against Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

A notable case study involved the use of this compound in combination with other therapeutic agents. This combination therapy was tested on HER2-positive breast cancer models, resulting in enhanced efficacy compared to monotherapy. The study concluded that synergistic effects could be achieved by targeting multiple pathways involved in tumor growth and resistance mechanisms .

Properties

IUPAC Name

(2-prop-2-enoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXQXOZZWXRSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.0 g (16.4 mmol) of the compound from Example I are boiled under reflux for 17 hours in 250 ml of a saturated methanolic ammonia solution. The reaction mixture is evaporated in vacuo, the residue is taken up in methanol and the mixture is evaporated again; this process is repeated a few times. The crude product is taken up in dichloromethane and extracted several times with water. The aqueous phase is evaporated to a very great extent, an oil being obtained which crystallizes on standing.
Name
compound
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3 g
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Reaction Step One
Quantity
250 mL
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Synthesis routes and methods II

Procedure details

3 0 g (16.4 mmol) of the compound from Example I are boiled under reflux for 17 hours in 250 ml of a saturated methanolic ammonia solution. The reaction mixture is evaporated in vacuo, the residue is taken up in methanol and the mixture is evaporated again; this process is repeated a few times. The crude product is taken up in dichioromethane and extracted several times with water. The aqueous phase is evaporated to a vey great extent, an oil being obtained which crystallizes on standing.
[Compound]
Name
3
Quantity
0 g
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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